2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound features a tetrahydropyridine core substituted with a cyano group (position 3), a 4-fluorophenyl moiety (position 4), and a sulfanyl-linked acetamide group at position 2. The acetamide nitrogen is further substituted with a 3-methylphenyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems.
Properties
IUPAC Name |
2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-13-3-2-4-16(9-13)24-20(27)12-28-21-18(11-23)17(10-19(26)25-21)14-5-7-15(22)8-6-14/h2-9,17H,10,12H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFKKYYYAGLJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves multiple synthetic steps starting from readily available starting materials The synthesis typically begins with the formation of the 1,4,5,6-tetrahydropyridine core, which is then functionalized with a cyano group and a fluorophenyl group
Industrial Production Methods: On an industrial scale, the synthesis of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide would involve optimization of the reaction conditions to minimize cost and waste while maximizing yield. This could involve the use of continuous flow reactors and green chemistry principles to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of chemical reactions, including:
Oxidation: Converts the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduces the nitrile group to an amine.
Substitution: Halogenation or nitration at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products: The products of these reactions vary based on the conditions and reagents used but typically include derivatives with altered electronic or steric properties that can be further exploited for different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a precursor for synthesizing more complex molecules, serving as an intermediate in multi-step synthetic pathways.
Biology: The compound’s structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development. Its potential bioactivity warrants further study in cellular models.
Medicine: Given its unique structure, it might exhibit activity against certain diseases. Research can focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: In industrial applications, it could be used in the development of new materials with specific properties, such as polymers with enhanced strength or flexibility.
Mechanism of Action
The mechanism by which 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide exerts its effects involves interacting with molecular targets such as enzymes or receptors. It may act by binding to the active site of an enzyme, inhibiting its activity, or by interacting with cellular receptors to modulate signal transduction pathways. The exact targets and pathways can be elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula C₂₂H₁₉FN₃O₂S.
Crystallographic and Structural Insights
- The SHELX software suite () is critical for structural validation. For example, the 4-fluorophenyl group in the target compound likely induces planarity in the tetrahydropyridine ring, optimizing π-π stacking interactions. In contrast, bulkier substituents (e.g., 2,6-dimethylphenyl in ) may distort the ring conformation, reducing binding efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
